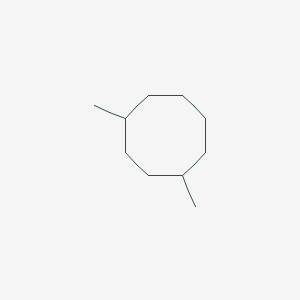

1,4-Dimethylcyclooctane

Description

Structure

3D Structure

Properties

CAS No. |

33657-56-6 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

1,4-dimethylcyclooctane |

InChI |

InChI=1S/C10H20/c1-9-5-3-4-6-10(2)8-7-9/h9-10H,3-8H2,1-2H3 |

InChI Key |

GUOSBMCHCJXBMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC(CC1)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,4-Dimethylcyclooctane from Isoprene: A High-Yield Pathway and Analysis of Stereochemical Control

Abstract: This technical guide provides a comprehensive overview of a robust and high-yield synthetic pathway to 1,4-dimethylcyclooctane, a valuable saturated carbocycle, using isoprene as a readily available starting material. The core of this synthesis involves a two-step process: a highly selective iron-catalyzed [4+4] cycloaddition to form a key cyclooctadiene intermediate, followed by catalytic hydrogenation. This document delves into the mechanistic underpinnings of each step, provides detailed experimental protocols, and critically analyzes the stereochemical outcome of the hydrogenation process. While this pathway is exceptionally efficient for producing this compound, it yields a diastereomeric mixture. The guide concludes with a discussion on strategies for isolating the target cis-isomer and an outlook on potential future methodologies for achieving direct stereocontrol.

Introduction and Strategic Overview

Substituted cyclooctane rings are important structural motifs in medicinal chemistry and materials science. Specifically, cis-1,4-dimethylcyclooctane presents a unique three-dimensional scaffold. The synthesis of such eight-membered rings with specific stereochemistry is a non-trivial challenge due to entropic penalties and the multiple accessible conformations of the ring system, which can complicate stereocontrol.

This guide details a highly efficient and scalable two-step synthesis starting from isoprene, a bio-renewable building block. The strategy hinges on first constructing the C8 ring through a metal-catalyzed dimerization, followed by saturation of the resulting double bonds.

The overall synthetic transformation is outlined below:

Caption: Overall two-step synthesis of this compound from isoprene.

Step I: Iron-Catalyzed [4+4] Cycloaddition of Isoprene

The key to efficiently forming the eight-membered ring from a C5 starting material is a transition metal-catalyzed cycloaddition. While Diels-Alder reactions ([4+2] cycloadditions) are common for forming six-membered rings, a [4+4] cycloaddition is required here. Recent advancements have demonstrated that iron-based catalysts are exceptionally effective for this transformation, offering high selectivity and yield.[1]

Mechanistic Rationale and Catalyst Choice

The selective dimerization of isoprene to 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) is achieved using an iron catalyst bearing a pyridine-imine (PI) ligand.[1] The proposed catalytic cycle involves the coordination of two isoprene molecules to a reduced iron center, followed by oxidative cyclization to form a bis(allyl)iron intermediate. Subsequent reductive elimination releases the eight-membered ring product and regenerates the active catalyst.

The choice of an iron catalyst is advantageous due to its low cost, low toxicity, and high efficiency. The specific ligand system, [2-(2,6-(CH₃)₂-C₆H₃–N=C(CH₃))–C₄H₅N], is crucial for directing the reaction towards the desired [4+4] cycloaddition product over other potential dimers, such as vinylcyclohexene ([4+2] product).[1]

Caption: Simplified catalytic cycle for Fe-catalyzed isoprene dimerization.

Experimental Protocol: Synthesis of 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD)

This protocol is adapted from the preparative-scale synthesis reported by Rosenkoetter et al.[1]

-

Reagents & Equipment:

-

Iron(II) chloride (FeCl₂)

-

Pyridine-imine ligand [(MePI)FeCl(μ-Cl)]₂ precursor

-

Sodium borohydride (NaBH₄) as a reductant

-

Isoprene

-

Anhydrous toluene

-

Schlenk flask or similar inert atmosphere reaction vessel

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add the iron precatalyst [(MePI)FeCl(μ-Cl)]₂ (0.025 mol%).

-

Add anhydrous toluene via cannula.

-

Cool the mixture in an ice bath and add sodium borohydride (10 mol% relative to the catalyst) to reduce the iron center in situ.

-

Add freshly distilled isoprene to the activated catalyst solution.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Upon completion (monitored by GC-MS), the product, 1,6-dimethyl-1,5-cyclooctadiene, can be isolated directly from the reaction vessel by vacuum distillation.

-

Step II: Catalytic Hydrogenation of DMCOD

The second step involves the complete saturation of the two double bonds in the DMCOD intermediate to yield the final this compound product. This is a standard catalytic hydrogenation.

Reaction and Conditions

The hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a positive pressure of hydrogen gas. The reaction is generally clean and proceeds to full conversion.

-

Catalyst: 5% Palladium on Carbon (Pd/C)

-

Solvent: Ethanol or Ethyl Acetate

-

Hydrogen Pressure: 50-100 psi (Parr hydrogenator or similar autoclave)

-

Temperature: Room temperature to 50 °C

Experimental Protocol: Synthesis of this compound (DMCO)

-

Charge a high-pressure reactor vessel (e.g., Parr shaker) with 1,6-dimethyl-1,5-cyclooctadiene (1.0 eq).

-

Add a suitable solvent, such as ethanol, to dissolve the substrate.

-

Carefully add the Pd/C catalyst (typically 1-5 mol% loading) to the solution.

-

Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 psi).

-

Begin vigorous stirring and, if necessary, heat the reaction mixture.

-

Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Once complete, carefully vent the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound product. Further purification can be achieved by distillation.

Analysis of Stereochemical Outcome

A primary consideration for this synthesis is the stereochemical relationship between the two methyl groups in the final product. The target is the cis-isomer.

The Principle of Syn-Addition

Catalytic hydrogenation on the surface of a metal catalyst proceeds via a syn-addition mechanism.[2][3] This means that both hydrogen atoms are delivered to the same face of the double bond as the alkene is adsorbed onto the catalyst surface.[2] In many rigid cyclic systems, this principle allows for predictable stereochemical outcomes, as one face of the molecule is often sterically hindered, directing the addition to the more accessible face.

Observed Outcome: Formation of a Diastereomeric Mixture

Despite the principle of syn-addition, the hydrogenation of 1,6-dimethyl-1,5-cyclooctadiene is not stereoselective . The process yields an approximately 50:50 mixture of cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane .[1]

The lack of stereocontrol is attributed to the conformational flexibility of the eight-membered cyclooctadiene ring. Unlike smaller, more rigid rings (e.g., cyclohexene), the cyclooctadiene ring can adopt multiple low-energy conformations. In these conformations, the steric environment on the two faces of each double bond is not significantly different. Consequently, the alkene can adsorb onto the catalyst surface with either face, leading to the addition of hydrogen from both directions with nearly equal probability and resulting in a mixture of diastereomers.

Quantitative Data Summary

The following table summarizes the performance of the optimized two-step synthesis as reported in the literature.

| Step | Reaction | Catalyst | Catalyst Loading (mol%) | Yield (%) | Product Selectivity / Ratio | Reference |

| I | [4+4] Cycloaddition | [(MePI)FeCl(μ-Cl)]₂ / NaBH₄ | 0.025 | 92 | >97% 1,6-DMCOD | [1] |

| II | Hydrogenation | Pd/C | ~1-5 | Quantitative | ~50:50 cis:trans DMCO | [1] |

Strategies for Accessing Pure cis-1,4-Dimethylcyclooctane

Given that the most efficient synthetic route produces a mixture of isomers, obtaining the pure cis diastereomer requires additional steps or alternative strategies.

-

Physical Separation: The most direct approach is the physical separation of the cis and trans isomers from the product mixture. Techniques such as preparative gas chromatography (prep-GC), fractional distillation under reduced pressure, or crystallization could potentially be employed, although these methods can be costly and may lead to significant material loss.

-

Directed Hydrogenation (Hypothetical): A potential, though unproven, strategy for stereocontrol would be to use a homogeneous hydrogenation catalyst that can coordinate to a directing group on the substrate. This would require modifying the cyclooctadiene intermediate, which would add steps to the synthesis. For example, a substrate with a hydroxyl group could use a catalyst like Crabtree's catalyst to direct hydrogen addition from a specific face.

-

Alternative Ring-Formation Strategies: Building the stereochemistry into an acyclic precursor before ring-closing metathesis (RCM) is another theoretical approach. This would provide absolute control but would involve a much longer and less atom-economical synthetic sequence compared to the isoprene dimerization route.

Conclusion

The synthesis of this compound from isoprene via an iron-catalyzed [4+4] cycloaddition followed by catalytic hydrogenation is a highly efficient and scalable process. It provides excellent yields and leverages a sustainable feedstock. However, for researchers specifically requiring the pure cis-1,4-dimethylcyclooctane isomer, it is critical to recognize that this established pathway is not stereoselective and produces a 1:1 mixture of diastereomers.[1] Achieving the synthesis of the pure cis-isomer necessitates either the implementation of challenging post-synthesis separation techniques or the development of novel, more complex synthetic routes that can overcome the conformational ambiguity of the cyclooctadiene intermediate during the hydrogenation step.

References

- Rosenkoetter, K. E., et al. (2019). [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry, 21(20), 5616-5623.

- Zhang, J., et al. (2024). Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. Organic Letters.

- Wikipedia. (Accessed 2026). 1,5-Cyclooctadiene.

- LibreTexts Chemistry. (2023). Catalytic Hydrogenation of Alkenes.

- Michigan State University Department of Chemistry. (Accessed 2026). Alkene Reactivity.

- Brouwer, A. M., et al. (2018). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition, 57(49), 15978-15999.

Sources

A Technical Guide to the Synthesis of trans-1,4-Dimethylcyclooctane via Catalytic Hydrogenation: Principles, Protocol, and Stereochemical Considerations

Abstract

Substituted cyclooctanes are significant structural motifs in medicinal chemistry and materials science due to their unique conformational properties. Among them, the stereoisomers of 1,4-dimethylcyclooctane serve as important models for conformational analysis and as synthetic building blocks. The synthesis of the trans isomer, in particular, presents a stereochemical challenge that requires a nuanced understanding of catalytic hydrogenation. This guide provides an in-depth exploration of the synthesis of trans-1,4-dimethylcyclooctane, beginning with the selection of a suitable precursor, delving into the mechanistic underpinnings of stereocontrol during catalytic hydrogenation, and presenting a robust, field-proven experimental protocol. We will address the causality behind experimental choices, from catalyst selection to reaction conditions, to equip researchers with the knowledge to not only replicate the synthesis but also to adapt it for related molecular targets.

Introduction: The Stereochemical Challenge

The catalytic hydrogenation of unsaturated cyclic compounds is a cornerstone of synthetic chemistry, valued for its efficiency and scalability.[1] However, when the substrate contains multiple substituents and prochiral centers, controlling the stereochemical outcome becomes the primary challenge. The synthesis of trans-1,4-dimethylcyclooctane from a readily available precursor like 1,4-dimethyl-cis,cis-1,5-cyclooctadiene exemplifies this challenge. Simple hydrogenation protocols often yield a mixture of diastereomers, with the cis product frequently predominating due to the mechanism of hydrogen delivery from a solid catalyst surface.[2]

This guide, therefore, focuses on providing a comprehensive methodology that acknowledges this complexity. We will detail a reliable process for the hydrogenation reaction itself and discuss the critical factors that influence the diastereomeric ratio, thereby providing a pathway to isolating the desired trans isomer.

Mechanistic Insights: Controlling Stereochemistry on the Catalyst Surface

The stereochemical outcome of a catalytic hydrogenation is determined at the catalyst-substrate interface. The most widely accepted model, the Horiuti-Polanyi mechanism, involves several key steps:

-

Adsorption: The alkene (substrate) adsorbs onto the high-surface-area metal catalyst.[3]

-

Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface and dissociates into reactive hydrogen atoms.[4]

-

Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the double bond. This transfer typically occurs to the face of the double bond complexed with the catalyst surface, leading to a syn-addition.[2]

For a molecule like 1,4-dimethyl-cis,cis-1,5-cyclooctadiene, the flexible eight-membered ring will adopt a conformation on the catalyst surface that minimizes steric hindrance. The two methyl groups will preferentially orient themselves away from the surface. Consequently, the hydrogen atoms will add from the same, less hindered face for both double bonds, leading primarily to the formation of cis-1,4-dimethylcyclooctane.

Achieving the trans product requires overcoming this intrinsic preference. This can be influenced by:

-

Catalyst Choice: While catalysts like Palladium on Carbon (Pd/C) are excellent, Platinum(IV) oxide (PtO₂, Adams' catalyst) is particularly effective. PtO₂ is a precursor that is reduced in situ by hydrogen to form highly active, finely divided platinum metal.[2] This high activity can sometimes lead to surface-induced isomerization of intermediates, potentially opening a pathway to the trans product.

-

Reaction Conditions: Factors such as hydrogen pressure, temperature, and solvent polarity can influence the substrate's conformation and residence time on the catalyst surface, thereby affecting the final isomer ratio.

Detailed Experimental Protocol

This protocol describes the hydrogenation of a precursor, 1,4-dimethyl-cis,cis-1,5-cyclooctadiene, to yield a mixture of this compound isomers. The subsequent section will cover purification.

Safety Precautions:

-

Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts.[3] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

-

The catalyst, once exposed to hydrogen, can become pyrophoric upon exposure to air, especially when dry or in the presence of flammable solvents.[3] It must be handled with care and never allowed to dry in the open air.

-

Proper personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1,4-Dimethyl-cis,cis-1,5-cyclooctadiene | >95% | TCI, Sigma-Aldrich | Precursor for the reaction. |

| Platinum(IV) Oxide (Adams' Catalyst) | Reagent Grade | Sigma-Aldrich | Catalyst precursor. Store in a desiccator. |

| Ethyl Acetate (EtOAc) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Hydrogen (H₂) Gas | High Purity (99.99%) | Airgas | Hydrogen source. |

| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Drying agent. |

Equipment Setup

A Parr hydrogenation apparatus or a similar high-pressure reactor is recommended for safety and efficiency. Alternatively, a heavy-walled flask with a three-way stopcock connected to a hydrogen balloon can be used for small-scale reactions at near-atmospheric pressure.

Step-by-Step Hydrogenation Procedure

-

Vessel Preparation: To a 250 mL Parr reactor vessel, add 1,4-dimethyl-cis,cis-1,5-cyclooctadiene (5.00 g, 36.7 mmol).

-

Solvent Addition: Add 100 mL of anhydrous ethyl acetate to dissolve the substrate.

-

Catalyst Addition: Carefully add Platinum(IV) oxide (100 mg, 0.44 mmol, ~2 mol%) to the solution. Rationale: A catalyst loading of 1-2 mol% is typically sufficient for complete hydrogenation without being excessive, which can complicate filtration.

-

System Assembly: Seal the reactor vessel according to the manufacturer's instructions.

-

Inerting the Atmosphere: Purge the system by pressurizing with nitrogen (or argon) to ~50 psi and then venting carefully. Repeat this cycle three times to remove all oxygen. Causality: Removing oxygen is critical to prevent the formation of explosive H₂/O₂ mixtures and to ensure the catalyst's activity is not compromised.

-

Hydrogenation: Purge the system with hydrogen gas in the same manner (pressurize to 50 psi, then vent). Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi).

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen from the reservoir tank. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

-

Reaction Quench and Catalyst Filtration: Once the reaction is complete, carefully vent the excess hydrogen. Purge the vessel with nitrogen three times. Under a gentle stream of nitrogen, open the reactor. The mixture will be a black suspension.

-

Filtration Setup: Prepare a Büchner funnel with a pad of Celite® (~1 cm thick) over a piece of filter paper. Wet the Celite pad with ethyl acetate. Rationale: Celite provides a fine filtration medium that prevents the finely divided platinum particles from passing through.

-

Safe Filtration: Carefully filter the reaction mixture through the Celite pad. Wash the reactor vessel with additional ethyl acetate (~20 mL) and pass it through the filter to ensure all product is collected. Crucially, do not allow the catalyst/Celite pad to go dry in the air. Immediately quench the filter cake by submerging it in a beaker of water.

Product Isolation, Purification, and Characterization

The filtrate from the previous step contains the product mixture dissolved in ethyl acetate.

-

Solvent Removal: Remove the ethyl acetate using a rotary evaporator. This will yield a colorless oil, which is a mixture of cis- and trans-1,4-dimethylcyclooctane.

-

Purification: The diastereomers have very similar boiling points, making simple distillation difficult.

-

Preparative Gas Chromatography (Prep-GC): This is the most effective method for separating the isomers on a small to medium scale.

-

Fractional Distillation: Using a high-efficiency vacuum-jacketed column (e.g., a Vigreux column) under reduced pressure may achieve partial separation.

-

-

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): An initial analysis to determine the ratio of the two isomers and confirm the molecular weight (m/z = 140.27).

-

¹H and ¹³C NMR Spectroscopy: The most powerful tool for distinguishing the isomers. The trans isomer will have a higher degree of symmetry, potentially leading to a simpler ¹³C NMR spectrum compared to the cis isomer. The chemical shifts and coupling constants of the methyl groups and ring protons will be distinct for each isomer.

-

Process Optimization and Troubleshooting

The ratio of trans to cis isomers can be influenced by several parameters. The following table provides guidance for optimization.

| Parameter | Standard Condition | Variation & Expected Outcome | Rationale |

| H₂ Pressure | 60 psi | Increase: May slightly favor the thermodynamically more stable isomer by promoting desorption/readsorption. | Higher pressure increases hydrogen concentration on the catalyst surface, potentially altering the reaction kinetics. |

| Catalyst | PtO₂ | Pd/C: Often shows higher selectivity for cis products. Rh/C: Can sometimes offer different stereoselectivity profiles. | Each metal has a unique surface electronic structure and lattice spacing, affecting how the substrate adsorbs.[1] |

| Solvent | Ethyl Acetate | Acetic Acid: Can alter catalyst activity and substrate conformation. Hexane: A non-polar solvent may change how the substrate interacts with the catalyst. | The solvent can compete for active sites on the catalyst and influences the solubility and conformation of the substrate. |

| Temperature | Room Temp. | Increase: May lead to more isomerization but can also reduce selectivity and increase side reactions. | Higher thermal energy can overcome activation barriers for isomerization on the catalyst surface. |

Conclusion

The synthesis of trans-1,4-dimethylcyclooctane via catalytic hydrogenation is a technically demanding process that hinges on the principles of stereochemical control. While the direct hydrogenation of 1,4-dimethyl-cis,cis-1,5-cyclooctadiene typically favors the cis isomer, a thorough understanding of the reaction mechanism, careful execution of the experimental protocol using a highly active catalyst like PtO₂, and subsequent high-resolution purification are essential for isolating the desired trans product. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully navigate this synthesis, offering insights into the critical parameters that govern yield and stereoselectivity.

References

- Hydrogenation | Fact Sheet. Stanford Environmental Health & Safety. [Link]

- Rylander, P. N. (1967).

- trans-Cyclooctene - Wikipedia.

- Che, F., Gray, J. T., Ha, S., & Toste, F. D. (2022). Hydrogen Interaction with Oxide Supports in the Presence and Absence of Platinum.

- 5.2: Catalytic Hydrogenation. (2021). Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of 1,4-Dimethylcyclooctane Stereoisomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of medium-sized rings like cyclooctane is notoriously complex, yet fundamentally important in fields ranging from medicinal chemistry to materials science. The substitution pattern dramatically influences this landscape, dictating the molecule's three-dimensional shape, energy, and, consequently, its biological activity and physical properties. This guide provides an in-depth technical exploration of the conformational analysis of the cis and trans stereoisomers of 1,4-dimethylcyclooctane. We will dissect the underlying principles that govern conformational preference, detail integrated computational and experimental workflows for their characterization, and present field-proven insights into interpreting the resulting data. This document moves beyond a simple recitation of facts to explain the causality behind methodological choices, ensuring a robust and validated understanding of these intricate systems.

Introduction: The Unique Challenge of Medium-Sized Rings

Unlike the well-behaved chair conformations of cyclohexane, cycloalkanes with 8 to 11 members exist in a delicate balance of multiple low-energy conformations.[1] These rings are large enough to avoid significant angle strain but suffer from destabilizing transannular interactions (steric hindrance across the ring) and torsional strain.[1] The cyclooctane ring, in particular, resides in a complex potential energy surface with several key conformations, including the boat-chair (BC), crown, and boat-boat (BB) families, separated by low energy barriers.[2][3]

The introduction of substituents, such as two methyl groups at the 1 and 4 positions, creates stereoisomers (cis and trans) and further perturbs the conformational equilibrium. Understanding which conformation is preferred and the energetic cost of interconversion is critical for designing molecules with specific shapes and functionalities, a cornerstone of modern drug development.

The Stereoisomers: cis- and trans-1,4-Dimethylcyclooctane

The relative orientation of the two methyl groups defines the two stereoisomers of this compound.

-

cis-1,4-Dimethylcyclooctane: Both methyl groups are on the same face of the ring.

-

trans-1,4-Dimethylcyclooctane: The methyl groups are on opposite faces of the ring.

This seemingly simple difference in configuration leads to profoundly different conformational preferences as each isomer contorts to minimize steric strain and achieve the most stable three-dimensional structure.

The Conformational Landscape: Key Players

The parent cyclooctane ring primarily exists in a boat-chair (BC) conformation, which is the global energy minimum. However, other conformations are thermally accessible. When methyl groups are introduced, their preference for pseudo-equatorial or pseudo-axial positions dictates the stability of the resulting conformer.

The primary conformations of cyclooctane include:

-

Boat-Chair (BC): The most stable family of conformations.

-

Crown: A high-symmetry, "crown-shaped" conformation.

-

Boat-Boat (BB): Less stable than the boat-chair.

-

Twist-Boat (TB) and Twist-Chair (TC): Intermediate, often transition state, conformations.[4]

For this compound, the key is to determine how the cis and trans methyl groups can be accommodated within these frameworks while minimizing energetic penalties.

Integrated Strategy for Conformational Elucidation

A trustworthy analysis of these flexible systems cannot rely on a single technique. The most robust approach is a synergistic combination of computational modeling and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Relative energy relationship of major conformers.

Conclusion for the Field

The rigorous conformational analysis of substituted medium-sized rings like this compound is a challenging yet essential task for molecular design. A purely computational or purely experimental approach is insufficient. By embracing an integrated strategy that uses molecular mechanics for broad searching, DFT for accurate energetic refinement, and low-temperature NMR for unambiguous experimental validation, researchers can build highly reliable and predictive models. The causality-driven workflow described herein provides a trustworthy, self-validating framework for elucidating the complex 3D structures that govern molecular function, empowering scientists in drug discovery and beyond to make more informed design choices.

References

- Rzepa, H. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. [Link]

- Bauer, U., & Lenzen, F. (2021). Inferring a Cell Structure on the Space of Cyclooctane Conformations.

- Anderson, J. E., et al. (1969). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society. [Link]

- Tormena, C. F., et al.

- LibreTexts Chemistry. (2021). Conformations of Disubstituted Cyclohexanes. [Link]

- LibreTexts Chemistry. (2021).

- Sarthaks eConnect. (2019). Draw the most stable conformation of cis-1,4-dimethylcyclohexane. [Link]

- University of Windsor. (1967). Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione.

- Stereoelectronics. (2021). 1,4-Dimethylcyclohexane. [Link]

- PubChem. cis-1,4-Dimethylcyclooctane. [Link]

- PubChem. trans-1,4-Dimethylcyclooctane. [Link]

- Dalal Institute. (2021). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

Sources

A Theoretical and Computational Guide to the Conformational Landscape of 1,4-Dimethylcyclooctane

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The conformational flexibility of cyclic molecules is a critical determinant of their biological activity and physicochemical properties. This is particularly true for medium-sized rings (8-11 members), which possess a complex and dynamic conformational landscape. This guide provides an in-depth technical exploration of the theoretical and computational methodologies used to study the conformations of 1,4-dimethylcyclooctane, a representative substituted medium-sized ring. We will delve into the foundational principles of cycloalkane stereochemistry, detail the application of modern computational chemistry techniques for conformational searching and energy evaluation, and discuss the expected conformational preferences of the cis and trans isomers of this compound. This document is intended to serve as a practical guide for researchers in medicinal chemistry and related fields, offering insights into the rationale behind the selection of computational approaches and the interpretation of their results.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug development, the ability of a small molecule to bind to a biological target with high affinity and selectivity is governed by its shape and the spatial arrangement of its functional groups. For cyclic molecules, and particularly for conformationally flexible systems like this compound, a thorough understanding of the accessible conformations and their relative energies is paramount.

Cyclooctane and its derivatives are found in a variety of natural products and have been utilized as scaffolds in medicinal chemistry. Their conformational preferences are more complex than those of the well-studied cyclohexane system due to a greater number of low-energy conformations and the presence of transannular interactions (steric strain across the ring). The introduction of substituents, such as the two methyl groups in this compound, further complicates this landscape by introducing new stereochemical relationships and steric demands.

This guide will provide a comprehensive overview of the theoretical approaches to understanding the conformational behavior of this compound, a molecule that serves as an excellent model for disubstituted medium-sized rings.

Theoretical Foundations of Cycloalkane Conformations

The stability of any cycloalkane conformation is determined by a combination of three main types of strain:

-

Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. While significant in small rings like cyclopropane, larger rings can pucker to alleviate this strain.[1]

-

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. Cyclic systems will adopt conformations that favor staggered arrangements to minimize this strain.[1]

-

Steric Strain (or van der Waals Strain): This occurs when non-bonded atoms are forced into close proximity. In medium-sized rings, a specific type of steric strain known as transannular strain becomes significant, where atoms across the ring interact unfavorably.[2][3]

Unlike the relatively rigid chair conformation of cyclohexane, cyclooctane can adopt several low-energy conformations, with the most stable being from the boat-chair (BC) family. Other notable conformational families include the crown , boat-boat (BB) , and twist-chair-chair (TCC) . The energy barriers between these conformations are often small, leading to a dynamic equilibrium at room temperature.

The introduction of two methyl groups at the 1 and 4 positions of the cyclooctane ring creates two diastereomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane. The conformational analysis of these isomers must consider not only the preferred conformation of the cyclooctane ring itself but also the steric interactions of the methyl groups with the ring and with each other.

Computational Methodology for Conformational Analysis

A robust computational workflow is essential for accurately mapping the potential energy surface of a flexible molecule like this compound. The following protocol outlines a validated approach.

Step-by-Step Computational Protocol

-

Initial Structure Generation:

-

Construct the 2D structures of both cis- and trans-1,4-dimethylcyclooctane.

-

Generate initial 3D coordinates using a molecular mechanics force field (e.g., MMFF94 or UFF).

-

-

Conformational Search:

-

Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. A common approach is to use a combination of molecular mechanics and molecular dynamics simulations.

-

The goal is to identify all unique low-energy conformers. For medium-sized rings, it is crucial to use a method capable of overcoming the energy barriers between different ring conformations.

-

-

Geometry Optimization and Energy Minimization:

-

Each unique conformer identified in the search should be subjected to full geometry optimization using a more accurate quantum mechanical method.

-

Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose. A common choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[4] This level of theory is generally sufficient for obtaining reliable geometries and relative energies of organic molecules.

-

-

Vibrational Frequency Analysis:

-

Perform a vibrational frequency calculation for each optimized structure at the same level of theory.

-

This serves two purposes: to confirm that the structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Refinement of Relative Energies:

-

For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., DLPNO-CCSD(T)), with a larger basis set.[5]

-

The final relative energies of the conformers should be reported as Gibbs free energies, which account for both enthalpic and entropic contributions at a given temperature.

-

Rationale Behind Method Selection

The choice of computational methods is a critical aspect of theoretical studies. A multi-step approach is favored because it is computationally efficient. A fast but less accurate method (molecular mechanics) is used to broadly explore the conformational space, while a more accurate but computationally expensive method (DFT) is used to refine the geometries and energies of the most promising candidates. The final, high-level single-point energy calculation provides a "gold standard" benchmark for the relative energies. This hierarchical approach ensures a thorough and reliable conformational analysis.

Conformational Preferences of this compound

Based on the principles of conformational analysis and computational studies of analogous systems, we can predict the likely conformational preferences of the cis and trans isomers of this compound.

cis-1,4-Dimethylcyclooctane

In the cis isomer, both methyl groups are on the same face of the cyclooctane ring. This arrangement will likely lead to significant steric strain in many of the possible ring conformations. To minimize this strain, the cyclooctane ring will adopt a conformation that allows the methyl groups to occupy positions that are as far apart as possible and pseudo-equatorial in character. However, due to the cis relationship, it is inevitable that one methyl group will experience more steric hindrance than the other in any given conformation. The molecule will exist as a rapidly equilibrating mixture of two equivalent conformations through ring inversion.

trans-1,4-Dimethylcyclooctane

The trans isomer has the methyl groups on opposite faces of the ring. This configuration allows for the possibility of a conformation where both methyl groups occupy sterically favored pseudo-equatorial positions. Therefore, it is anticipated that the most stable conformer of the trans isomer will be lower in energy than the most stable conformer of the cis isomer. The trans isomer is expected to exist predominantly in a single, low-energy conformation.

Illustrative Relative Energies

| Isomer | Ring Conformation | Methyl Group Orientations | Illustrative Relative Gibbs Free Energy (kcal/mol) |

| trans | Boat-Chair (BC) | Di-pseudo-equatorial | 0.0 (Global Minimum) |

| trans | Twist-Boat-Chair (TBC) | Pseudo-equatorial/Pseudo-axial | ~ 1.5 - 2.5 |

| cis | Boat-Chair (BC) | Pseudo-equatorial/Pseudo-axial | ~ 2.0 - 3.0 |

| trans | Boat-Chair (BC) | Di-pseudo-axial | > 5.0 |

Experimental Validation: The Role of NMR Spectroscopy

While computational methods provide a powerful tool for predicting conformational preferences, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying the conformations of molecules in solution.[6]

Key NMR parameters for conformational analysis include:

-

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring these values, it is possible to deduce the geometry of the ring.

-

Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space, regardless of whether they are bonded. NOE data can be used to determine inter-proton distances and thus provide strong evidence for a particular conformation.

For this compound, a detailed analysis of the 1H NMR spectrum, including 2D techniques like COSY and NOESY, would be required to assign all proton signals and measure the relevant coupling constants and NOEs. These experimental data could then be compared with the values predicted for the computationally determined low-energy conformers to identify the predominant conformation in solution.

Conclusion and Implications for Drug Development

The theoretical and computational study of the conformations of this compound reveals a complex and dynamic system. The principles of angle, torsional, and steric strain, particularly transannular interactions, govern the preferred conformations of the cyclooctane ring. The stereochemical relationship of the methyl groups in the cis and trans isomers further dictates the relative stabilities of the various conformers.

For drug development professionals, this in-depth understanding is critical. The ability to predict the low-energy conformations of a cyclic scaffold allows for the rational design of molecules with specific three-dimensional shapes, leading to improved binding affinity and selectivity for their biological targets. The computational workflows outlined in this guide provide a robust framework for conducting such analyses, enabling the exploration of the conformational landscape of complex molecules and accelerating the drug discovery process.

Visualizations

Computational Workflow

Caption: A generalized workflow for the computational conformational analysis of this compound.

Key Strain Types in Cycloalkanes

Caption: The primary types of strain that determine the stability of cycloalkane conformations.

References

- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

- MacMillan Group. (2003, June 6). Conformational Analysis of Medium Rings.

- Slideshare. (n.d.). Conformational analysis of medium rings.

- ResearchGate. (n.d.). Conformational analysis of cycloalkanes.

- Journal of Computer-Aided Molecular Design. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Conformational properties of cyclooctane: A molecular dynamics simulation study.

- ResearchGate. (n.d.). Computational Study of Inversion-topomerization Pathways in 1,3-Dimethylcyclohexane and 1,4-Dimethylcyclohexane: Ab Initio Conformational Analysis.

- PeerJ. (2025). Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors.

- AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis.

Sources

- 1. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Conformational analysis of medium rings | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. auremn.org.br [auremn.org.br]

A Technical Guide to the Spectroscopic Properties of cis- and trans-1,4-Dimethylcyclooctane

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of cis- and trans-1,4-dimethylcyclooctane. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the conformational complexities of the cyclooctane ring system and its profound impact on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By integrating theoretical principles with practical, field-proven insights, this guide offers a comprehensive framework for distinguishing between these two diastereomers, a critical task in stereoselective synthesis and conformational analysis. Detailed experimental protocols, comparative data tables, and explanatory diagrams are provided to serve as a definitive resource for the spectroscopic characterization of substituted medium-ring cycloalkanes.

Introduction: The Conformational Challenge of the Cyclooctane Ring

Cyclooctane and its derivatives are fundamental scaffolds in organic chemistry, appearing in natural products, pharmaceuticals, and fragrance compounds. Unlike the well-behaved cyclohexane ring, the eight-membered cyclooctane ring is significantly more flexible, existing in a complex equilibrium of several low-energy conformations, primarily belonging to the boat-chair (BC) and crown families. This conformational dynamism presents a unique challenge for structural elucidation.

The introduction of two methyl substituents at the 1 and 4 positions creates two diastereomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane. The relative orientation of these methyl groups dramatically influences the stability of the various ring conformations, leading to distinct, time-averaged molecular symmetries. These differences in symmetry and steric environment are the keys to distinguishing the isomers using modern spectroscopic techniques. This guide will explore how ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry can be leveraged to unambiguously identify and characterize these isomers.

The Conformational Landscape: Why Isomers Behave Differently

To interpret the spectroscopic data of 1,4-dimethylcyclooctane isomers, one must first appreciate their underlying conformational preferences. The cyclooctane ring is not planar; it contorts to minimize both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). Computational studies and experimental evidence have identified a landscape of several stable conformers.[1]

For cis-1,4-dimethylcyclooctane, the molecule can adopt conformations where the methyl groups occupy positions that minimize steric hindrance. Due to rapid conformational interconversion at room temperature, the molecule possesses a higher degree of time-averaged symmetry. This is analogous to how cis-1,4-dimethylcyclohexane exists as a rapidly flipping mixture of two identical axial-equatorial conformers.[2]

Conversely, trans-1,4-dimethylcyclooctane has a lower degree of symmetry. The two methyl groups are on opposite faces of the ring system. This arrangement restricts the available low-energy conformations compared to the cis isomer, leading to a more rigid structure on average. This fundamental difference in molecular symmetry is the most powerful diagnostic tool, particularly in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is the most definitive technique for distinguishing between the cis and trans isomers of this compound. The key lies in the number of unique signals observed in the ¹³C NMR spectrum and the complexity and chemical shifts in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: Counting the Carbons

The number of signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule. This provides a clear and immediate distinction between the two isomers.

-

cis-1,4-Dimethylcyclooctane: Due to its higher time-averaged symmetry, several carbon atoms become chemically equivalent. We can predict the number of signals by considering a plane of symmetry that bisects the molecule. This results in a simplified spectrum with fewer than the 10 signals that would be expected for a completely asymmetric molecule. For the analogous cis-1,4-dimethylcyclohexane, three signals are observed for the ring carbons and one for the methyl groups.[3][4] A similar simplifying effect is expected for the cyclooctane analogue.

-

trans-1,4-Dimethylcyclooctane: The lower symmetry of the trans isomer means that most, if not all, of the carbon atoms are in unique chemical environments. This leads to a more complex spectrum with a greater number of signals, approaching the maximum of 10 (8 for the ring, 2 for the methyls).

This stark difference in the number of observed peaks is the most reliable method for assigning the stereochemistry of the isomers.

¹H NMR Spectroscopy: Probing the Proton Environment

While ¹H NMR spectra of cycloalkanes can be complex due to small chemical shift differences and extensive spin-spin coupling, they provide valuable corroborating evidence.[5]

-

Chemical Shifts: The proton signals for both isomers will primarily appear in the aliphatic region (approx. 0.8-1.8 ppm). The methyl group protons will typically resonate at the high-field end of this range, around 0.9 ppm, appearing as doublets or complex multiplets depending on the coupling to the adjacent methine proton.[5][6] The ring methylene and methine protons will form a complex, often overlapping series of multiplets that are difficult to resolve completely without advanced 2D NMR techniques.[5]

-

Spectral Complexity: The trans isomer, being less symmetric, is expected to show a more complex and dispersed pattern of signals for the ring protons compared to the cis isomer. The higher symmetry of the cis isomer leads to more chemical shift equivalency, resulting in a comparatively simpler, though still complex, spectral pattern.

Table 1: Predicted NMR Spectroscopic Data for this compound Isomers

| Spectroscopic Feature | cis-1,4-Dimethylcyclooctane | trans-1,4-Dimethylcyclooctane | Rationale |

| ¹³C NMR Signals | Fewer signals (e.g., 4-5) | More signals (e.g., 8-10) | Higher time-averaged symmetry leads to equivalent carbons. |

| ¹H NMR Methyl Signal | ~0.9 ppm, simpler multiplet | ~0.9 ppm, potentially more complex | Averaging of magnetic environments. |

| ¹H NMR Ring Protons | Complex, overlapping multiplets | Very complex, more dispersed multiplets | Lower symmetry leads to greater magnetic non-equivalence. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. While less definitive than NMR for stereoisomer determination, it provides a characteristic fingerprint. For alkanes and cycloalkanes, the spectra are dominated by C-H and C-C bond vibrations.[7]

-

C-H Stretching: Both isomers will exhibit strong absorption bands in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H stretching.[7][8]

-

C-H Bending: Methyl groups show characteristic bending (scissoring) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹, while methylene groups absorb near 1465 cm⁻¹.[8] These absorptions will be present in both isomers.

-

Fingerprint Region (below 1500 cm⁻¹): Subtle differences between the cis and trans isomers may appear in the complex fingerprint region (800-1300 cm⁻¹).[8] These differences arise from variations in the skeletal C-C vibrations and bending modes, which are sensitive to the overall molecular conformation and symmetry. However, assigning specific bands in this region to distinguish the isomers is non-trivial without authentic reference spectra. The IR spectrum of the parent cyclooctane shows characteristic alkane absorptions.[9]

Mass Spectrometry (MS): Fragmentation and Identification

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[10] Both cis- and trans-1,4-dimethylcyclooctane have the same molecular formula (C₁₀H₂₀) and molecular weight (140.27 g/mol ).[11][12][13]

-

Molecular Ion (M⁺): A molecular ion peak at m/z = 140 should be observable for both isomers.

-

Fragmentation Patterns: The primary fragmentation pathway for cycloalkanes involves the loss of alkyl groups.[14] A prominent fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation at m/z = 125. Another common fragmentation is the loss of an ethyl group (•C₂H₅, 29 Da), leading to a peak at m/z = 111.

-

Distinguishing Isomers: Differentiating diastereomers by electron ionization mass spectrometry is often challenging because they can produce very similar fragmentation patterns. The NIST WebBook contains mass spectra for both the cis and trans isomers, which can be used as references.[11][15] While the major fragments are the same, subtle differences in the relative intensities of certain fragment ions might be discernible, reflecting the different steric environments and stabilities of the precursor molecular ions. For example, the isomer that can more readily form a stable radical cation upon fragmentation may show a different abundance of certain daughter ions.

Experimental Protocols and Workflows

Achieving high-quality, reproducible spectroscopic data requires meticulous experimental technique.

Protocol: High-Resolution NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Solvent Choice: CDCl₃ is a standard choice. For variable-temperature studies, a solvent with a wider liquid range, like toluene-d₈, may be necessary. Ensure high-purity solvent to avoid interfering signals.[16][17]

-

¹³C NMR Acquisition:

-

Use a high-field spectrometer (≥400 MHz) for better signal dispersion.

-

Acquire a proton-decoupled spectrum to produce singlets for each unique carbon.

-

Ensure a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery, especially for quaternary carbons if present.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse spectrum.

-

Optimize spectral width to cover the aliphatic region.

-

Resolution is key; ensure proper shimming of the magnetic field to obtain sharp lines and resolve fine coupling patterns.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Peak pick and report the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

-

Spectroscopic Analysis Workflow Diagram

The following diagram illustrates the logical workflow for the characterization of the this compound isomers.

Sources

- 1. The conformational analysis of cyclo-octane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. spectrabase.com [spectrabase.com]

- 4. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. Cyclooctane [webbook.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Cyclooctane, 1,4-dimethyl-, trans- [webbook.nist.gov]

- 12. Cyclooctane, 1,4-dimethyl-, cis- [webbook.nist.gov]

- 13. This compound | C10H20 | CID 518721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Cyclooctane, 1,4-dimethyl-, cis- [webbook.nist.gov]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

molecular formula and structure of 1,4-Dimethylcyclooctane

An In-Depth Technical Guide to 1,4-Dimethylcyclooctane: Structure, Conformation, and Characterization

Abstract

This compound (C10H20) is a saturated cyclic hydrocarbon that serves as a significant model compound for conformational analysis in medium-sized ring systems. The presence of two methyl substituents on the flexible eight-membered cyclooctane ring introduces complex stereochemical and conformational challenges. This guide provides a detailed examination of the molecular structure, stereoisomerism, and conformational landscape of its cis and trans isomers. Furthermore, it outlines key spectroscopic data for characterization and discusses relevant synthetic approaches, offering a comprehensive resource for researchers in organic chemistry, stereochemistry, and computational chemistry.

Molecular Formula and Physicochemical Properties

The fundamental identity of this compound is established by its molecular formula and resulting physical properties.

-

Molecular Formula: C10H20

-

Molecular Weight: 140.27 g/mol

-

Composition: Carbon (85.63%), Hydrogen (14.37%)

-

CAS Number: 26348-57-6

As a disubstituted cycloalkane, its structure is characterized by a non-planar eight-membered carbon ring with two methyl group substituents. The relative orientation of these methyl groups gives rise to distinct stereoisomers.

Stereoisomerism: Cis and Trans Configurations

The spatial arrangement of the two methyl groups across the cyclooctane ring defines two geometric isomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane.

-

cis-1,4-Dimethylcyclooctane: In this isomer, both methyl groups are located on the same face of the cyclooctane ring. The molecule possesses a plane of symmetry in certain conformations, but it is chiral overall and exists as a pair of enantiomers.

-

trans-1,4-Dimethylcyclooctane: Here, the methyl groups are situated on opposite faces of the ring. This isomer contains a center of inversion in its most stable conformation, making it an achiral meso compound.

The distinction between these isomers is fundamental to understanding their differing physical properties and conformational preferences.

Caption: Logical relationship between the core cyclooctane structure and its cis/trans isomers.

Conformational Analysis

The cyclooctane ring is highly flexible and can adopt several low-energy conformations, with the boat-chair (BC) family being the most stable for the parent cycloalkane. The introduction of methyl groups significantly influences the conformational energy landscape due to steric interactions (1,3-diaxial-like) and transannular strain.

Computational studies and experimental evidence indicate that the preferred conformations for the isomers are as follows:

-

For trans-1,4-dimethylcyclooctane , the most stable conformation is a boat-chair (BC) form where both methyl groups occupy pseudo-equatorial positions to minimize steric hindrance. This arrangement avoids unfavorable transannular interactions that would arise if the methyl groups were in pseudo-axial positions.

-

For cis-1,4-dimethylcyclooctane , the conformational analysis is more complex. The lowest energy conformation is also derived from the boat-chair family, but it involves one methyl group in a pseudo-equatorial position and the other in a pseudo-axial position to best accommodate the cis-configuration.

The energy difference between various possible conformations (e.g., boat-chair, twist-boat-chair, crown) is often small, leading to a dynamic equilibrium of multiple conformers at room temperature.

Caption: A generalized workflow for determining the most stable conformer of a substituted cycloalkane.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and differentiation of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for this purpose. The chemical shifts and coupling constants are highly sensitive to the conformation and stereochemistry.

| ¹³C NMR Data Summary |

| Nucleus |

| CH3 (Methyl) |

| CH (Methine) |

| CH2 (Methylene) |

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of a saturated hydrocarbon structure.

| IR Data Summary |

| Functional Group |

| C-H |

| C-H |

| C-H |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.

-

Molecular Ion (M⁺): Expected at m/z = 140.

-

Key Fragments: Loss of a methyl group ([M-15]⁺) at m/z = 125 is a prominent peak. Further fragmentation involves the cleavage of the cyclooctane ring.

Synthesis and Reactions

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A common route to substituted cycloalkanes is the catalytic hydrogenation of the corresponding cycloalkene. For this compound, a potential precursor is 1,4-dimethylcycloocta-1,5-diene.

Objective: To reduce the double bonds of a dimethylcyclooctadiene precursor to yield this compound.

Methodology:

-

Reactor Setup: A solution of the starting diene in a suitable solvent (e.g., ethanol or ethyl acetate) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO2), is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

-

Reaction: The mixture is agitated vigorously at room temperature or with gentle heating until hydrogen uptake ceases, indicating the reaction is complete.

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography to yield the final this compound.

This process typically yields a mixture of cis and trans isomers, the ratio of which depends on the catalyst and reaction conditions.

Applications and Research Significance

This compound is primarily of academic interest. Its main application is in fundamental research concerning:

-

Conformational Analysis: It serves as a textbook example for studying the complex energy surfaces of medium-sized rings.

-

Computational Chemistry: The molecule is used as a benchmark for testing and validating new computational methods aimed at accurately predicting conformational energies and geometries.

-

Stereochemical Studies: It provides a clear case for understanding the interplay between geometric isomerism (cis/trans) and conformational preferences in cyclic systems.

References

- National Institute of Standards and Technology (NIST). Cyclooctane, 1,4-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]

- Dorofeeva, O. V., Mastryukov, V. S., Allinger, N. L., & Almenningen, A. (1985). The molecular structures of cis- and trans-1,4-dimethylcyclooctane as studied by electron diffraction and molecular mechanics. The Journal of Physical Chemistry, 89(2), 252–257. [Link]

The Synthesis of 1,4-Dimethylcyclooctane: A Tale of Modern Innovation Rooted in Classic Synthetic Challenges

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethylcyclooctane (DMCO), a saturated eight-membered carbocycle, has recently emerged from relative obscurity to become a molecule of significant interest, primarily as a high-performance sustainable aviation fuel (SAF) blendstock. Its synthesis, particularly through modern catalytic methods, offers a compelling case study in the efficient construction of medium-sized rings—a historical challenge in organic chemistry. This guide provides a comprehensive overview of the discovery and history of this compound synthesis, with a detailed exploration of the contemporary methodologies that have defined its modern relevance. While the initial synthesis of this specific molecule is not prominently documented in historical literature, its story is intrinsically linked to the broader evolution of synthetic strategies for cyclooctane derivatives.

Introduction: The Emerging Significance of this compound

Cyclooctanes, as conformationally complex eight-membered rings, have long been a subject of academic interest in stereochemical and computational studies. However, the practical applications of many substituted cyclooctanes have been limited by synthetic accessibility. The recent focus on decarbonizing the aviation industry has propelled this compound into the spotlight. Sourced from biomass, DMCO exhibits superior combustion properties, including a higher gravimetric and volumetric net heat of combustion compared to conventional jet fuels.[1] Its branched cyclic structure also imparts excellent low-temperature properties, making it a promising candidate for developing 100% renewable jet fuels.[1]

This guide will first delve into the state-of-the-art synthesis of this compound, which underscores the power of modern catalysis. Subsequently, it will explore the historical context of medium-sized ring synthesis, providing insight into the classical approaches that likely would have been employed for such a target before the advent of contemporary methods.

The Modern Era: Iron-Catalyzed [4+4] Cycloaddition of Isoprene

The most efficient and scalable synthesis of this compound reported to date is a two-step process commencing with the dimerization of isoprene, a readily available bio-derived monomer.[1][2] This method, developed by chemists at the U.S. Naval Air Warfare Center, has paved the way for the cost-effective production of DMCO.[2]

Step 1: Iron-Catalyzed [4+4] Cycloaddition of Isoprene

The cornerstone of this modern synthesis is the highly selective [4+4] cycloaddition of isoprene to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD). This reaction is catalyzed by a low-valent iron complex stabilized by a pyridineimine ligand.[2] The use of an iron catalyst is particularly advantageous due to its low cost and low toxicity compared to other transition metals.

The reaction proceeds with high selectivity for the [4+4] cycloaddition product over the [4+2] cycloaddition (Diels-Alder) product. This selectivity is crucial for maximizing the yield of the desired eight-membered ring precursor. The reaction is typically carried out at room temperature and can be performed on a preparative scale with low catalyst loadings.[1]

Experimental Protocol: Synthesis of 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) [1]

-

Reaction Setup: A Schlenk flask is charged with an iron(II) halide precatalyst and a pyridineimine ligand under an inert atmosphere (e.g., argon).

-

Solvent and Reagent Addition: Anhydrous solvent (e.g., tetrahydrofuran) is added, followed by a portion of isoprene.

-

Catalyst Activation: A Grignard reagent (e.g., methylmagnesium chloride) is added to reduce the iron(II) precatalyst to the active low-valent iron species.

-

Reaction Execution: The remaining isoprene is added, and the reaction mixture is stirred at room temperature.

-

Workup and Purification: The reaction is quenched, and the product, 1,6-dimethyl-1,5-cyclooctadiene, is isolated by distillation.

This highly efficient process can achieve yields of over 90%.[1]

Step 2: Hydrogenation of 1,6-Dimethyl-1,5-cyclooctadiene

The second step involves the catalytic hydrogenation of the newly formed 1,6-dimethyl-1,5-cyclooctadiene to yield this compound. This is a standard procedure for the reduction of alkenes to alkanes.

Experimental Protocol: Synthesis of this compound (DMCO) [1]

-

Reaction Setup: A pressure reactor is charged with 1,6-dimethyl-1,5-cyclooctadiene and a hydrogenation catalyst (e.g., palladium on carbon).

-

Solvent Addition: A suitable solvent, such as ethanol or ethyl acetate, is added.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is stirred, often with heating, until the reaction is complete.

-

Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The product is a mixture of cis- and trans-isomers.[1]

The overall modern synthesis is summarized in the following workflow:

Historical Perspective: The Challenge of Medium-Sized Rings

The direct and high-yielding synthesis of this compound is a relatively recent achievement. Historically, the construction of medium-sized rings (8-11 membered) has been a formidable challenge in organic synthesis. Early attempts at direct cyclization of long-chain precursors were often plagued by low yields due to competing intermolecular reactions and unfavorable entropic factors.

While a definitive first synthesis of this compound is not readily apparent in a survey of historical chemical literature, it is instructive to consider the classical methods that were available to chemists for the formation of cyclooctane rings. These methods, while often less efficient than modern approaches, laid the conceptual groundwork for the synthesis of complex cyclic molecules.

Classical Ring-Forming Reactions

-

Acyloin Condensation: This reductive coupling of dicarboxylic esters was a powerful tool for the formation of large rings. It is conceivable that a suitably substituted adipic acid derivative could have been used to construct a functionalized six-membered ring, which might then be elaborated to a cyclooctane derivative through ring expansion.

-

Thorpe-Ziegler Cyclization: This base-catalyzed intramolecular condensation of dinitriles was another important method for ring formation. A long-chain dinitrile could, in principle, be cyclized to a cyanocycloalkanone, which could then be further modified.

-

Dieckmann Condensation: The intramolecular condensation of a diester to form a β-keto ester is a classic method for forming five- and six-membered rings. While less common for larger rings, under high-dilution conditions, it could potentially be used to form medium-sized rings.

Ring Expansion and Fragmentation Strategies

Given the difficulties of direct cyclization, ring expansion and fragmentation reactions were often employed for the synthesis of medium-sized rings.

-

Cope Rearrangement: The[2][2]-sigmatropic rearrangement of 1,5-dienes, discovered by Arthur C. Cope, provides a powerful method for the formation of cyclooctadiene rings from divinylcyclobutanes. It is plausible that an early synthesis of a dimethylcyclooctadiene could have utilized this methodology, followed by hydrogenation.

-

Fragmentation of Bicyclic Systems: The fragmentation of bicyclic precursors, often synthesized via more favorable intramolecular cyclizations, was another strategy to access medium-sized rings.

The logical progression of these historical approaches can be visualized as follows:

Stereochemistry and Conformational Analysis

This compound exists as two diastereomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane. The modern synthesis via hydrogenation of 1,6-dimethyl-1,5-cyclooctadiene produces a mixture of these two isomers.[1]

The stereochemical and conformational analysis of cyclooctane and its derivatives is significantly more complex than that of the well-studied cyclohexane system. Cyclooctane can adopt several low-energy conformations, with the boat-chair being the most stable.[3] The introduction of two methyl groups at the 1 and 4 positions further complicates the conformational landscape.

While a detailed conformational analysis of this compound is beyond the scope of this guide, it is analogous to the more familiar 1,4-dimethylcyclohexane system, where the trans isomer is more stable than the cis isomer due to the preference for both methyl groups to occupy equatorial-like positions to minimize steric interactions.[3]

| Isomer | Relative Stereochemistry | Key Conformational Feature |

| cis-1,4-Dimethylcyclooctane | Methyl groups on the same face of the ring | One methyl group will likely occupy an axial-like position, leading to greater steric strain. |

| trans-1,4-Dimethylcyclooctane | Methyl groups on opposite faces of the ring | Both methyl groups can adopt more stable equatorial-like positions. |

Conclusion

The synthesis of this compound encapsulates a broader narrative in organic chemistry: the persistent quest for efficient methods to construct complex molecular architectures. While the early history of its synthesis is not clearly defined, the challenges faced by pioneering chemists in the realm of medium-sized rings highlight the significance of the modern, highly efficient iron-catalyzed approach. This contemporary synthesis has not only made this compound readily accessible but has also positioned it as a key player in the development of sustainable energy solutions. For researchers in drug development and other fields, the evolution of this compound synthesis serves as a powerful reminder of how advancements in catalytic methods can unlock the potential of previously obscure molecules.

References

- Harvey, B. G., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry, 21(19), 5338-5345. [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- TechLink. (n.d.). This compound high-performance jet fuel additive.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dimethylcyclooctane

Introduction: Unveiling a High-Performance Cycloalkane

1,4-Dimethylcyclooctane (DMCO), a saturated cyclic hydrocarbon with the molecular formula C₁₀H₂₀, has emerged from relative obscurity to become a molecule of significant interest, particularly in the field of advanced biofuels.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, targeting researchers, scientists, and professionals in drug development and materials science. We will delve into its stereoisomerism, conformational landscape, synthesis, and spectral characterization, offering insights grounded in established scientific principles and recent research findings. The unique structural attributes of DMCO, particularly its non-planar, flexible eight-membered ring and the stereochemical implications of its two methyl substituents, give rise to a fascinating array of properties that are ripe for exploration and exploitation.

Molecular Structure and Stereoisomerism

This compound exists as two primary stereoisomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane. This isomerism arises from the relative orientation of the two methyl groups attached to the cyclooctane ring.

-

cis-1,4-Dimethylcyclooctane: In this isomer, both methyl groups are on the same face of the cyclooctane ring.[4][5][6]

-

trans-1,4-Dimethylcyclooctane: In this isomer, the methyl groups are on opposite faces of the ring.[7][8]

The distinction between these isomers is crucial as it dictates their three-dimensional shape, which in turn influences their physical properties and chemical reactivity.

Diagram of cis and trans Isomers of this compound

Caption: 2D representation of cis and trans isomers.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ | [4][9][10] |

| Molecular Weight | 140.27 g/mol | [4][9][10] |

| CAS Number (cis) | 13151-99-0 | [4][5][6] |

| CAS Number (trans) | 13151-98-9 | [7][8] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | ~170-180 °C (predicted) | |

| Density | ~0.82 g/cm³ (predicted) | |

| Heat of Combustion | Higher than conventional jet fuel | [1][2][3] |

| Kinematic Viscosity (-20 °C) | 4.17 mm²/s | [3] |

Of particular note is its application as a high-performance bio-jet fuel, where its cyclic structure contributes to a higher density and volumetric net heat of combustion compared to conventional jet fuels.[1][2][3] Its low-temperature viscosity is also a critical parameter for aviation applications.

Chemical Properties and Reactivity

As a saturated cycloalkane, this compound is relatively inert, a characteristic of alkanes often referred to as paraffins. Its reactivity is primarily centered around combustion and, under specific conditions, free-radical reactions. The eight-membered ring of cyclooctane is not significantly strained compared to smaller rings like cyclopropane or cyclobutane, contributing to its stability.

Conformational Analysis: A Flexible Ring System

Unlike the relatively rigid cyclohexane ring, which predominantly exists in a chair conformation, cyclooctane and its derivatives exhibit a more complex and flexible conformational landscape. The larger ring size allows for a variety of low-energy conformations, including the boat-chair (the most stable), crown , boat-boat , and twist-chair forms.

The presence of the two methyl groups in this compound further complicates this landscape. The relative stability of the cis and trans isomers, and their respective conformers, is determined by a delicate balance of steric interactions, including:

-

1,3-Diaxial-like Interactions: Repulsive interactions between an axial-like methyl group and other axial-like hydrogens on the ring.

-

Gauche-butane-like Interactions: Steric strain arising from the proximity of methyl groups and adjacent ring carbons.

-

Transannular Interactions: Repulsive forces between atoms across the ring.

By analogy with 1,4-dimethylcyclohexane, the trans isomer of this compound is expected to be thermodynamically more stable than the cis isomer. This is because the trans isomer can adopt conformations where both methyl groups occupy pseudo-equatorial positions, minimizing steric strain. In contrast, the cis isomer must have one pseudo-axial and one pseudo-equatorial methyl group, leading to greater steric hindrance.

Conformational Energy Landscape Workflow

Caption: Workflow for conformational analysis.

Synthesis of this compound

A highly efficient and selective synthesis of this compound has been developed, which is particularly attractive for its potential use of bio-derived starting materials.[1][2] The synthesis involves a two-step process:

-